4-Hidroxipofol 1-O-b-D-glucurónido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

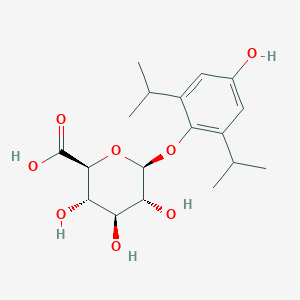

4-Hydroxypropofol 1-O-b-D-glucuronide is a metabolite of propofol, a widely used intravenous anesthetic agent. This compound is found in human urine and is formed through the glucuronidation of 4-hydroxypropofol. It has been detected using chromatography and UV spectroscopy and is known for its radical scavenging activity .

Aplicaciones Científicas De Investigación

4-Hydroxypropofol 1-O-b-D-glucuronide has several applications in scientific research:

Analytical Reagent: Used for the validation of analytical methods in chromatography and UV spectroscopy.

Radical Scavenging Activity: Studied for its antioxidant properties and potential therapeutic applications.

Cytotoxic and Anti-inflammatory Effects: Analyzed for its effects on cultured cells, showing promising results.

Pharmacokinetics: Used in studies to understand the metabolism and clearance of propofol in the human body.

Análisis Bioquímico

Biochemical Properties

4-Hydroxypropofol 1-O-b-D-glucuronide is linked with glucuronidation by the uridine diphosphate glucuronosyltransferases . It has been shown to have radical scavenging activity .

Cellular Effects

This compound has been analyzed for its cytotoxic and anti-inflammatory effects on the cytosol of cultured cells, with promising results .

Molecular Mechanism

The molecular mechanism of 4-Hydroxypropofol 1-O-b-D-glucuronide is associated with its parent compound, propofol. Propofol is a phenol derivative that is suggested to modulate the sensitivity of capsaicin to the transient receptor potential vanilloid subtype-1 (TRPV1) receptor .

Metabolic Pathways

4-Hydroxypropofol 1-O-b-D-glucuronide is a metabolite following rapid clearance of Propofol, linked with glucuronidation by the uridine diphosphate glucuronosyltransferases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropofol 1-O-b-D-glucuronide involves the hydroxylation of propofol to form 4-hydroxypropofol, followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P-450 enzymes, primarily CYP2B6 and to a lesser extent CYP2C9 . The glucuronidation process is catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) .

Industrial Production Methods: Industrial production of 4-Hydroxypropofol 1-O-b-D-glucuronide involves large-scale enzymatic reactions using recombinant enzymes or liver microsomes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxypropofol 1-O-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also participate in radical scavenging reactions due to its antioxidant properties .

Common Reagents and Conditions:

Hydroxylation: Catalyzed by cytochrome P-450 enzymes (CYP2B6, CYP2C9).

Glucuronidation: Catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9).

Major Products: The major product of these reactions is 4-Hydroxypropofol 1-O-b-D-glucuronide itself, formed from the glucuronidation of 4-hydroxypropofol .

Mecanismo De Acción

The primary mechanism of action of 4-Hydroxypropofol 1-O-b-D-glucuronide involves its role as a metabolite of propofol. It is formed through the hydroxylation of propofol by cytochrome P-450 enzymes, followed by glucuronidation by UDP-glucuronosyltransferase 1A9 . This compound is then excreted in the urine, contributing to the clearance of propofol from the body .

Comparación Con Compuestos Similares

4-Hydroxypropofol-4-O-b-D-glucuronide: Another glucuronidated metabolite of 4-hydroxypropofol.

Propofol Glucuronide: A direct glucuronidation product of propofol.

Uniqueness: 4-Hydroxypropofol 1-O-b-D-glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. Its radical scavenging activity and potential therapeutic applications further distinguish it from other metabolites .

Actividad Biológica

4-Hydroxypropofol 1-O-b-D-glucuronide is a significant metabolite of propofol, an intravenous anesthetic widely used in clinical settings. Understanding the biological activity of this compound is essential for assessing its pharmacological effects, potential therapeutic uses, and safety profile. This article explores the biological activity, pharmacokinetics, and metabolic pathways of 4-Hydroxypropofol 1-O-b-D-glucuronide, supported by data tables and relevant case studies.

Metabolism of Propofol

Propofol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, particularly CYP2B6 and CYP2C9. Approximately 70% of propofol is conjugated to form glucuronides, including 4-Hydroxypropofol 1-O-b-D-glucuronide, while about 29% is hydroxylated to form 4-hydroxypropofol . The metabolic pathway can be summarized as follows:

| Step | Enzyme | Product |

|---|---|---|

| Propofol → Hydroxylation | CYP2B6, CYP2C9 | 4-Hydroxypropofol |

| 4-Hydroxypropofol → Glucuronidation | UGT enzymes | 4-Hydroxypropofol 1-O-b-D-glucuronide |

Biological Activity

The biological activity of 4-Hydroxypropofol 1-O-b-D-glucuronide is primarily linked to its role as a metabolite of propofol. Research indicates that propofol exhibits various pharmacological properties, including:

- Anesthetic Effects : Propofol is known for its rapid onset and short duration of action as an anesthetic agent.

- Antioxidant Properties : Propofol has been shown to scavenge free radicals and reduce lipid peroxidation, which may extend to its metabolites like 4-Hydroxypropofol .

- Antitumor Activity : Some studies suggest that propofol can suppress tumor cell proliferation and promote apoptosis through modulation of signaling pathways . The specific contribution of its glucuronide metabolite to these effects requires further investigation.

Pharmacokinetics

The pharmacokinetics of 4-Hydroxypropofol 1-O-b-D-glucuronide are influenced by its formation from propofol. Key pharmacokinetic parameters include:

- Absorption : Rapidly formed following propofol administration.

- Distribution : Highly lipophilic; distributes widely in body tissues.

- Elimination : Primarily excreted via urine as glucuronides.

Case Studies

Several studies have investigated the effects of propofol and its metabolites on various biological systems:

- Study on Antioxidant Effects : A study demonstrated that propofol acts as an antioxidant in vitro by reducing oxidative stress in neuronal cells, which may also apply to its glucuronide metabolites .

- Cancer Research : In a clinical study involving patients undergoing surgery, propofol administration was associated with reduced cancer recurrence rates. While direct evidence for 4-Hydroxypropofol's role is lacking, it suggests a potential benefit from propofol metabolism .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSNDZGMSQTRGL-RUKPJNHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.